SJP-L-5
Description
Properties
CAS No. |
1286237-83-9 |
|---|---|
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.35 |
IUPAC Name |
Methyl 6-[4-(dimethylamino)phenyl]-7-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H19NO5/c1-19(2)12-7-5-11(6-8-12)15-13(18(20)22-4)9-14-16(17(15)21-3)24-10-23-14/h5-9H,10H2,1-4H3 |
InChI Key |
BVAOVMDHWBCWPH-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C2=CC=C(N(C)C)C=C2)C(OC)=C(OCO3)C3=C1)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SJP-L-5; SJP L 5; SJPL5; |
Origin of Product |
United States |
Chemical Synthesis and Structural Derivations
Synthetic Pathways and Methodological Advancements
Information detailing specific, step-by-step synthetic pathways and significant methodological advancements uniquely developed for the synthesis of SJP-L-5 is not extensively available within the examined literature. While the compound's structure and its origin from gomisin M2 are described, comprehensive reports outlining the precise chemical reactions, intermediates, and purification methods employed for its synthesis were not identified. Research tends to focus more on the biological evaluation and mechanism of action of this compound after its synthesis.
In a general context, chemical synthesis involves a series of reactions to transform precursor molecules into the desired compound. Methodological advancements in chemical synthesis often involve the development of more efficient, selective, or environmentally friendly reactions, new catalytic systems, or improved techniques for handling and purifying sensitive compounds. While such advancements are critical in the broader field of organic chemistry and the synthesis of diverse chemical entities, specific details pertaining to novel methodologies applied directly to this compound synthesis were not prominent in the search results.
If detailed synthetic data were available, this section would typically include:
Reaction Schemes: Step-by-step visual representations of the chemical transformations involved, including reagents, conditions (temperature, solvent, time), and expected yields for each step.
Experimental Procedures: Detailed written descriptions of the synthetic protocols, allowing for reproducibility.
Characterization Data: Spectroscopic and analytical data (e.g., NMR, MS, HPLC) used to confirm the identity and purity of intermediates and the final product.
An example of how synthetic data might be presented in a table, if available, is shown below (this is a conceptual representation as specific data for this compound synthesis was not found):
| Step | Reactants | Reagents/Conditions | Product | Approximate Yield (%) |
| 1 | Precursor A, Reagent X | Solvent 1, Temp T1, Time t1 | Intermediate B | XX% |
| 2 | Intermediate B, Reagent Y | Solvent 2, Temp T2, Time t2 | This compound | YY% |
Note: The data in the table above is illustrative and does not represent actual synthetic data for this compound from the consulted sources.
Precursor Identification and Design Rationale
The identification of gomisin M2 as a precursor or structural lead for the synthesis of this compound is a key aspect of its design rationale. Gomisin M2 is a dibenzocyclooctadiene lignan (B3055560) found in Schisandra micrantha. The decision to base the synthesis of this compound on this natural product suggests that researchers were likely inspired by the biological activities or structural features of gomisin M2 or related lignans. Natural products often serve as valuable templates for drug discovery and chemical synthesis due to their diverse and complex structures, which can exhibit a wide range of biological effects.
The transformation from the complex dibenzocyclooctadiene structure of gomisin M2 to the biphenyl (B1667301) benzodioxole core of this compound implies a deliberate design strategy. This likely involved identifying key pharmacophoric elements within the gomisin M2 structure and designing a simplified or modified scaffold that retains or enhances desired biological activity while potentially offering advantages in terms of synthesis, stability, or other properties. The resulting this compound structure, methyl 6-[4-(dimethylamino)phenyl]-7-methoxy-1,3-benzodioxole-5-carboxylate, represents a specific structural derivation from the natural lignan lead. The inclusion of a dimethylaminophenyl substituent and a methyl ester on the benzodioxole core indicates specific structural modifications likely aimed at optimizing interactions with biological targets or improving pharmacokinetic properties.
Optimization of Synthetic Routes
Details regarding the specific optimization of synthetic routes for this compound were not prominently featured in the provided search results. Optimization in chemical synthesis typically involves refining reaction conditions, exploring alternative reagents or catalysts, and streamlining procedures to improve yield, purity, efficiency, cost-effectiveness, and scalability.
Common parameters optimized in chemical synthesis include:
Temperature and pressure
Reaction time
Solvent choice
Concentration of reactants
Catalyst loading and type
Order of addition of reagents
Work-up and purification procedures
If optimization data were available, this section could include:
Comparison of Conditions: Data tables showing the results of varying reaction parameters (e.g., temperature, time, catalyst) on the yield and purity of this compound.
Alternative Routes: Discussion and data on exploring different synthetic strategies to access this compound.
Scalability Studies: Information on adapting the synthesis for larger-scale production.
An example of how optimization data might be presented, if available, is shown below (this is a conceptual representation as specific data for this compound optimization was not found):
| Condition Set | Temperature (°C) | Reaction Time | Catalyst | Yield (%) | Purity (%) |
| A | T1 | t1 | Catalyst X | Yield 1 | Purity 1 |
| B | T2 | t2 | Catalyst X | Yield 2 | Purity 2 |
| C | T1 | t1 | Catalyst Y | Yield 3 | Purity 3 |
Note: The data in the table above is illustrative and does not represent actual optimization data for this compound from the consulted sources.
The limited availability of detailed synthetic and optimization data for this compound in the public domain suggests that this information may be contained in patents, internal research reports, or less accessible scientific literature not covered by the scope of this search.
Molecular and Cellular Mechanism of Action Investigations
Target Identification and Binding Characterization
SJP-L-5 has been identified as an inhibitor of HIV-1 replication that primarily targets the viral capsid protein (CA). nih.gov Detailed binding studies have demonstrated that this compound specifically interacts with the N-terminal domain (NTD) of the HIV-1 CA protein. nih.gov The binding site for this compound is located within a pocket formed by specific amino acid residues in the CA NTD. nih.gov These residues include Proline 22 (P22), Lysine 25 (K25), Glutamine 63 (Q63), Methionine 66 (M66), and Glutamic acid 69 (E69). nih.gov The interaction of this compound with this binding pocket in the CA NTD is crucial for its antiviral activity. nih.gov
Table 1: Key Residues in the HIV-1 CA NTD Binding Pocket for this compound
| Residue | Position (HIV-1 CA) | Domain |
| Proline | 22 | N-terminal Domain (NTD) |
| Lysine | 25 | N-terminal Domain (NTD) |
| Glutamine | 63 | N-terminal Domain (NTD) |
| Methionine | 66 | N-terminal Domain (NTD) |
| Glutamic acid | 69 | N-terminal Domain (NTD) |
Interference with Viral Life Cycle Stages
This compound interferes with multiple stages of the HIV-1 life cycle, exerting its inhibitory effects through distinct mechanisms. nih.govnih.govnih.govrcsb.orgrcsb.org
Impact on Viral Nuclear Entry
A significant impact of this compound is observed during the early stages of infection, specifically on viral nuclear entry. nih.govnih.govnih.govrcsb.org The binding of this compound to the CA protein leads to a stabilization of the capsid lattice. nih.govnih.gov This increased stability of the viral capsid has been shown to correlate with a reduction in the efficiency of viral nuclear entry. nih.gov By stabilizing the capsid, this compound is thought to impede the necessary uncoating process that precedes nuclear import of the viral genome. nih.gov
Modulation of Viral Capsid Disassembly Dynamics
This compound modulates the dynamics of viral capsid disassembly, also known as uncoating. nih.govnih.govnih.govrcsb.org The compound increases the in vitro stability of assembled CA tubes, serving as a model for the viral capsid. nih.gov This altered stability can lead to aberrant uncoating dynamics, potentially causing either premature or delayed disassembly of the capsid, both of which are detrimental to successful viral infection. rcsb.org The precise modulation of capsid stability by this compound disrupts the finely tuned uncoating process required for the subsequent steps of the viral life cycle. rcsb.org
Inhibition of Reverse Transcription Processes
In addition to its effects on the viral capsid, this compound also inhibits reverse transcription (RT), the process by which the viral RNA genome is converted into DNA. rcsb.orgrcsb.org This inhibition of RT by this compound affects both minus-strand and plus-strand DNA synthesis. rcsb.org Importantly, the inhibitory effect of this compound on reverse transcription appears to be independent of its activity targeting the viral capsid. rcsb.org Research indicates that this compound also interacts directly with the reverse transcriptase enzyme itself. rcsb.org
A specific aspect of reverse transcription influenced by this compound is the formation of the viral DNA flap. rcsb.orgrcsb.orgnih.gov The DNA flap is a three-stranded DNA structure that is essential for the efficient nuclear import of the viral DNA genome. nih.gov this compound has been shown to impede the proper formation of this crucial structure, thereby further hindering the completion of reverse transcription and the subsequent nuclear entry and integration of the viral DNA. rcsb.orgrcsb.orgnih.gov
Table 2: Summary of this compound's Interference with Viral Life Cycle Stages
| Viral Life Cycle Stage | Mechanism of Interference | Key Effects |
| Nuclear Entry | Stabilizes Capsid Lattice | Reduced Nuclear Entry nih.gov |
| Capsid Disassembly | Modulates Capsid Stability | Altered Uncoating Dynamics (Premature/Delayed) rcsb.org |
| Reverse Transcription | Inhibits RT Enzyme Activity | Inhibition of Minus- and Plus-Strand DNA Synthesis rcsb.org |
| DNA Synthesis Priming (during RT) | Differential Effects on Priming Steps | Impaired Initiation of DNA Synthesis rcsb.orgnih.gov |
| Viral DNA Flap Formation (during RT) | Impedes DNA Flap Formation | Hindered Nuclear Import of Viral DNA rcsb.orgrcsb.orgnih.gov |
Host-Pathogen Interaction Modulation
Investigations into the molecular and cellular mechanisms of action of this compound have primarily focused on its interaction with Human Immunodeficiency Virus type 1 (HIV-1), a significant host-pathogen relationship. This compound has been identified as a novel small-molecule compound exhibiting inhibitory effects on HIV-1 infection. uni.luplantaedb.com This compound, a nitrogen-containing biphenyl (B1667301) derivative, was synthesized based on the structure of gomisin M2, a lignan (B3055560) known for its anti-HIV activity isolated from Schisandra micrantha. uni.luplantaedb.com
The core of this compound's activity in modulating the host-pathogen interaction lies in its interference with critical early stages of the HIV-1 replication cycle within the host cell. Research indicates that this compound specifically targets the viral DNA nuclear entry process. uni.luplantaedb.comuni-goettingen.de This is a crucial step for HIV-1, as its genetic material, reverse-transcribed from RNA into DNA, must enter the host cell's nucleus to integrate into the host genome.
Detailed analyses of viral DNA synthesis in the presence of this compound have demonstrated that the compound effectively blocks the entry of the HIV-1 pre-integration complex (PIC) into the nucleus. uni.luplantaedb.com The PIC is a large nucleoprotein complex containing the viral DNA and several viral and host proteins necessary for nuclear import and integration. By preventing the PIC from entering the nucleus, this compound halts the progression of the HIV-1 life cycle before the integration step.
Furthermore, studies have provided evidence suggesting that this compound inhibits the disassembly of the HIV-1 particulate capsid within the cytoplasm of infected cells. uni.luplantaedb.com The viral capsid, a protein shell enclosing the viral RNA genome and enzymes, undergoes a process called uncoating after entering the host cell cytoplasm. This uncoating is necessary for the reverse transcription of the viral RNA and the subsequent formation of the PIC. By inhibiting capsid disassembly, this compound may impede the proper formation or release of the PIC, thus contributing to the block in nuclear entry.
The selective antiviral activity of this compound against HIV-1, with no observed effect on Murine Leukemia Virus (MLV) infection, highlights the specificity of its interaction with components or processes unique to the HIV-1 life cycle. uni.lu This specificity in targeting pre-integration events, particularly nuclear import and potentially capsid uncoating, distinguishes this compound as a compound with a novel mechanism of action compared to existing anti-HIV drugs that primarily target reverse transcriptase, protease, or integrase. uni.lu
The modulation of the host-pathogen interaction by this compound can be summarized by its direct interference with the intracellular trafficking and processing of the HIV-1 viral machinery. By preventing the viral genetic material from reaching the nucleus and potentially by stabilizing the viral capsid, this compound effectively disarms the virus at an early stage, preventing the establishment of a productive infection within the host cell. This mechanism underscores the potential of this compound as a valuable tool for studying the complexities of HIV-1 nuclear import and capsid dynamics, as well as a potential lead compound for the development of new anti-HIV-1 therapies targeting these specific steps. uni.luscholaris.ca
Detailed research findings on the mechanism of action of this compound against HIV-1 are summarized in the table below:
| Aspect of Mechanism | Observation / Finding |
| Primary Target Process | Blocks viral DNA nuclear entry. uni.luplantaedb.comuni-goettingen.de |
| Specific Nuclear Entry Target | Inhibits entry of the HIV-1 pre-integration complex (PIC) into the nucleus. uni.luplantaedb.com |
| Effect on Viral Capsid | Inhibits the disassembly of the HIV-1 particulate capsid in the cytoplasm. uni.luplantaedb.com |
| Stage of HIV Life Cycle | Acts at stages of pre-integration. uni.lu |
| Selectivity | Specifically inhibits HIV-1 infection; no effect on MLV infection observed. uni.lu |
| Effect on Post-integration | Does not appear to affect viral post-integration steps (transcription, translation). uni.lu |
Structure Activity Relationship Sar Studies and Analog Development
Key Pharmacophoric Elements for Biological Activity
The biological activity of SJP-L-5 is intrinsically linked to its specific chemical structure. As a derivative of the natural product gomisin M2, its biphenyl (B1667301) scaffold serves as a crucial foundation for its interaction with the viral target. Research has pinpointed several key pharmacophoric elements that are essential for its inhibitory function.
A pivotal breakthrough in understanding the SAR of this compound came from resistance studies. These studies revealed that the compound's inhibitory effect is critically dependent on its interaction with specific amino acid residues within the HIV-1 reverse transcriptase enzyme, namely Val108 and Tyr181 nih.gov. This finding was instrumental in classifying this compound as an NNRTI, as these residues are located in the non-nucleoside binding pocket of the enzyme. The interaction with these residues is a hallmark of many NNRTIs and is a key determinant of their inhibitory potency.
The nitrogen-containing moiety in the this compound structure, a modification from the original gomisin M2, is also considered a significant contributor to its biological activity, likely influencing its binding affinity and pharmacokinetic properties. The precise nature of the substituents on the biphenyl rings further modulates the compound's efficacy. While detailed public data on a wide array of this compound analogs is limited, studies on related lignans from Kadsura interior have shown that the relative position and type of substituents on the phenolic hydroxy groups are of primary importance for anti-HIV activity nih.gov. Specifically, in the cyclooctane ring of these natural lignans, the position and substitution of hydroxy groups are also important for enhanced anti-HIV activity nih.gov.
| Pharmacophoric Element | Importance for Biological Activity | Supporting Evidence |
|---|---|---|
| Biphenyl Scaffold | Core structural framework for target interaction. | Derived from the active lignan (B3055560) gomisin M2. |
| Nitrogen-containing Moiety | Likely enhances binding affinity and pharmacokinetic properties. | A key modification from the parent compound. |
| Interaction with Val108 and Tyr181 | Essential for the inhibition of HIV-1 reverse transcriptase. | Identified through resistance studies nih.gov. |
Rational Design and Synthesis of this compound Analogues and Derivatives
The development of this compound from its natural product precursor, gomisin M2, is a clear example of rational drug design. The synthesis of this compound was based on the anti-HIV-1 bioactive dibenzocyclooctadiene lignan, gomisin M2, isolated from S. micrantha A. C. Smith nih.govnih.gov. This indicates a deliberate effort to modify the natural product to enhance its therapeutic potential.
While specific details of the synthetic pathways for a broad range of this compound analogs are not extensively published, the general approach in medicinal chemistry involves the systematic modification of a lead compound. For this compound, this would entail the synthesis of a library of derivatives with variations in the substituents on the biphenyl rings and modifications to the nitrogen-containing group. The goal of such synthetic efforts is to improve potency, selectivity, and pharmacokinetic properties.
Studies on related synthetic biphenyl compounds have explored the impact of different substituents, such as bismethylenedioxy, dimethoxy, and dimethoxycarbonyl isomers, as well as brominated derivatives, on anti-HIV-1 activity nih.gov. These investigations provide a framework for the rational design of this compound analogs. The anti-HIV data from these studies indicated that the relative position and types of substituents on the phenolic hydroxy groups of either the natural lignans or the synthetic biphenyl compounds are of primary importance nih.gov.
Computational Modeling and Cheminformatics Approaches in Lead Optimization
In modern drug discovery, computational tools play a critical role in accelerating the lead optimization process. While specific computational studies on this compound are not widely available in the public domain, the nature of its target and its classification as an NNRTI strongly suggest the utility of such approaches.
Molecular docking simulations would be a primary tool to visualize and analyze the binding of this compound and its analogs within the non-nucleoside binding pocket of HIV-1 reverse transcriptase. These models would allow researchers to rationalize the observed SAR, for instance, by examining the specific interactions with residues Val108 and Tyr181. By understanding these interactions at an atomic level, more potent inhibitors can be designed.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational method. By building mathematical models that correlate the chemical structures of a series of this compound analogs with their biological activities, QSAR can predict the potency of newly designed compounds before they are synthesized. This helps to prioritize the most promising candidates for synthesis and testing, thereby saving time and resources.
Cheminformatics approaches can be employed to analyze large datasets of chemical structures and their associated biological data. This can help in identifying patterns and trends in the SAR, guiding the design of new analogs with improved properties. Virtual screening of compound libraries using pharmacophore models based on the key features of this compound could also lead to the discovery of novel scaffolds with similar anti-HIV-1 activity.
The integration of these computational and cheminformatics tools with synthetic chemistry and biological testing creates an iterative cycle of design, synthesis, and evaluation that is central to modern lead optimization.
Preclinical Efficacy and Selectivity Assessments
Antiviral Efficacy against Diverse Viral Strains
SJP-L-5 has demonstrated notable antiviral efficacy, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). Studies have shown that this compound effectively inhibits the replication of a variety of HIV-1 strains. This includes both laboratory-adapted strains and primary isolates. uni.luchemsrc.comchemsrc.com
Research conducted in C8166 cells and peripheral blood mononuclear cells (PBMCs) indicated high antiviral activity. uni.luchemsrc.com The 50% effective concentrations (EC₅₀) for laboratory-adapted HIV-1 strains ranged from 0.16 to 0.97 μg/ml. uni.luchemsrc.comchemsrc.com For primary isolates, the EC₅₀ values ranged from 1.96 to 5.33 μg/ml. uni.luchemsrc.comchemsrc.com These findings highlight the compound's inhibitory effect across different forms of the virus.
The following table summarizes the reported EC₅₀ values for this compound against various HIV-1 strains:
| Viral Strain Type | Cell Type | EC₅₀ Range (μg/ml) | Source |
| Laboratory-adapted HIV-1 | C8166, PBMCs | 0.16 – 0.97 | uni.luchemsrc.comchemsrc.com |
| Primary HIV-1 Isolates | C8166, PBMCs | 1.96 – 5.33 | uni.luchemsrc.comchemsrc.com |
Cellular Compatibility Profile
Assessment of this compound's cellular compatibility is a critical aspect of preclinical evaluation. Studies have indicated that this compound exhibits relatively low cytotoxicity. uni.luchemsrc.comchemsrc.com The 50% cytotoxicity concentrations (CC₅₀) reported for this compound were greater than 200 μg/ml. uni.luchemsrc.comchemsrc.com This suggests that the compound is well-tolerated by cells at concentrations significantly higher than those required for antiviral efficacy against HIV-1.
Selectivity against Non-Targeted Viral Pathways
Investigations into the selectivity of this compound have shown that its antiviral activity is specific to HIV-1. The compound demonstrated no inhibitory effect on Murine Leukemia Virus (MLV) infection in comparative studies. uni.luuni.lu This indicates a selective mechanism of action targeting specific aspects of the HIV-1 life cycle. uni.luuni.lu
Further analyses into its mechanism revealed that this compound specifically blocks HIV-1 replication at the pre-integration stage of the viral life cycle. uni.lu Its primary mode of action involves inhibiting the nuclear entry of the viral pre-integration complex (PIC) by blocking viral capsid uncoating. uni.lu Importantly, this compound does not inhibit the function of nuclear localization signals (NLS) in viral proteins, suggesting a distinct mechanism compared to other inhibitors targeting nuclear transport. uni.lu Unlike some other reported capsid disassembly inhibitors, this compound does not inhibit viral reverse transcription in the same manner. uni.lu However, another study suggested that this compound might hinder capsid uncoating by affecting the completion of reverse transcription, showing a preferential inhibition of polypurine tract (PPT) primed plus-strand DNA synthesis over RNA primed minus-strand DNA synthesis. bldpharm.com This further underscores the compound's selective interference with specific steps in the viral replication process.
Resistance Mechanism Studies
Identification of Viral Resistance Mutations
Studies investigating the resistance profile of SJP-L-5 have provided initial insights into the key viral residues required for its inhibitory activity. Research indicates that the antiviral effect of this compound is dependent on the presence of specific amino acid residues within the HIV-1 reverse transcriptase (RT) enzyme. Specifically, resistance studies have provided evidence that amino acid residues Val108 and Tyr181 are required for this compound to exert its inhibitory effect jkchemical.comnih.govopenaccesspub.org. The requirement of these specific residues suggests that mutations at these positions could potentially confer resistance to this compound by altering the interaction between the compound and the reverse transcriptase enzyme.
Structural Basis of Resistance
The structural basis of resistance to this compound is linked to its interaction with HIV-1 reverse transcriptase, particularly the requirement of Val108 and Tyr181 residues for its activity jkchemical.comnih.govopenaccesspub.org. This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) that preferentially inhibits polypurine tract (PPT)-primed plus-strand DNA synthesis over RNA-primed minus-strand DNA synthesis jkchemical.comnih.govopenaccesspub.org. This selective inhibition leads to the formation of segmented plus-strand DNA and the loss of the HIV DNA flap, ultimately suggesting a failure in nuclear import and subsequent integration of the viral DNA jkchemical.comnih.govopenaccesspub.org.
The dependence on Val108 and Tyr181 suggests that these residues likely form critical contact points within or near the NNRTI binding pocket of HIV-1 RT, which is distinct from the active site where nucleotide substrates bind. Mutations at these positions could sterically hinder this compound binding or alter the conformation of the binding pocket, thereby reducing the compound's affinity or affecting its mechanism of inhibiting plus-strand DNA elongation.
Research has shown that this compound preferentially inhibits PPT-primed plus-strand DNA synthesis with an EC₅₀ of 13.4 ± 3.0 µM, while showing significantly less inhibition of RNA-primed minus-strand DNA synthesis (EC₅₀ > 3,646 µM) jkchemical.comnih.govopenaccesspub.org. This differential activity highlights the specific stage of reverse transcription targeted by this compound and provides a basis for understanding how alterations in RT structure, particularly around residues crucial for this compound binding, could lead to resistance.
Strategies to Mitigate Resistance Development
Information specifically detailing strategies to mitigate the development of resistance to this compound is limited within the currently available research. General strategies for mitigating resistance to antiviral compounds, particularly NNRTIs, often involve combination therapy with multiple drugs that have different mechanisms of action and resistance profiles. This approach aims to suppress viral replication more effectively and reduce the likelihood of resistant variants emerging. However, specific research on combination strategies or structural modifications of this compound to overcome resistance mutations like those potentially involving Val108 and Tyr181 has not been extensively reported in the examined literature.
Analytical Methodologies for Research Applications
Techniques for Compound Detection and Quantification in Research Matrices
While specific detailed protocols for the detection and quantification of SJP-L-5 in research matrices were not extensively described in the reviewed literature, the broader field of chemical and biochemical research utilizes a variety of techniques applicable to small molecules like this compound.
Commonly employed methods for compound detection and quantification in biological and research matrices include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV-Vis, mass spectrometry) and Gas Chromatography-Mass Spectrometry (GC-MS) chemsrc.comuni.lu. These methods allow for the separation, identification, and quantification of a compound within a complex sample matrix. The choice of technique depends on the chemical properties of the compound, the nature of the matrix, and the required sensitivity and specificity. For instance, GC-MS has been used for detecting volatile compounds in serum chemsrc.com, and both GC and Liquid Chromatography (LC) methods are utilized for analyzing various compounds in complex mixtures uni.lu.
Although the precise methods for this compound detection and quantification in specific research matrices were not explicitly detailed in the analyzed search results, the application of such established analytical techniques would be fundamental to tracking the compound in experimental systems and determining its concentration in various research contexts.
Methods for Assessing Viral DNA Products and Intermediates
Research into this compound's mechanism of inhibiting HIV replication has heavily relied on techniques that assess viral DNA synthesis and the resulting products. This compound has been shown to influence the process of reverse transcription, a critical step in the HIV life cycle involving the conversion of viral RNA into DNA.
Several analytical methods have been employed to explore the effects of this compound on reverse transcription and analyze viral DNA products. These include:
Quantitative PCR (qPCR): This technique is used to measure the amount of specific DNA sequences, allowing researchers to quantify the levels of viral DNA synthesized in the presence or absence of this compound.
DIG-labelled ELISA: While ELISA is typically used for detecting proteins or antibodies, a DIG-labelled ELISA in this context likely refers to an assay format utilizing digoxigenin-labeled probes to detect specific nucleic acid products, coupled with ELISA-based detection of the DIG label. This can be used to assess the presence and levels of particular viral DNA intermediates.
Fluorescent Resonance Energy Transfer (FRET): FRET-based assays can be designed to monitor molecular interactions or conformational changes that occur during reverse transcription, potentially revealing how this compound interferes with this process.
Southern Blot Assays: This traditional molecular biology technique is used to detect specific DNA fragments in a sample. Southern blot analysis has been instrumental in observing the impact of this compound on the size and nature of viral DNA products, revealing the formation of segmented plus-strand DNA and the loss of the HIV DNA flap.
Detailed research findings using these methods indicate that this compound preferentially inhibits polypurine tract (PPT)-primed plus-strand DNA synthesis over RNA-primed minus-strand DNA synthesis. This differential inhibition leads to the formation of aberrant viral DNA products, including five segmented plus-strand DNA fragments and a loss of the HIV DNA flap. These observations suggest a failure in downstream processes like nuclear import and integration. Furthermore, treatment with this compound has been correlated with the appearance of multiple DNA fragments, which are proposed to reflect multiple initiation sites for plus-strand DNA synthesis under drug pressure.
The EC50 values obtained from these studies highlight the potency and selectivity of this compound's inhibitory effect on plus-strand DNA synthesis:
| DNA Synthesis Type | EC50 (μM) |
| PPT-primed plus-strand DNA synthesis | 13.4 ± 3.0 |
| RNA-primed minus-strand DNA synthesis | > 3,646 |
This data, derived from research findings, demonstrates a significant preference of this compound for inhibiting plus-strand DNA synthesis at much lower concentrations compared to minus-strand synthesis.
Future Research Directions and Translational Perspectives
Elucidation of Remaining Mechanistic Ambiguities
Although SJP-L-5 has been shown to inhibit HIV-1 infection by blocking viral core disassembly and subsequent nuclear entry of the PIC, the precise molecular interactions and cellular pathways involved warrant further detailed investigation. researchgate.net Future research should aim to fully characterize the binding site(s) of this compound on the viral capsid or associated host factors. Advanced structural biology techniques, such as cryo-electron microscopy and X-ray crystallography, could provide high-resolution insights into how this compound interacts with its target(s) and disrupts the viral core structure. Additionally, kinetic studies could help to define the binding affinity and residence time of this compound, providing a more complete picture of its pharmacological profile. Investigating potential off-target effects at a molecular level would also be crucial to understand the compound's specificity and potential for unintended interactions within the host cell. While the initial study identified the general mechanism, resolving these finer mechanistic details is critical for optimizing the compound and predicting potential resistance pathways.
Exploration of Synergistic Therapeutic Combinations
The development of synergistic therapeutic combinations is a cornerstone of effective antiviral treatment, particularly for complex viruses like HIV-1, to enhance potency, reduce the risk of resistance development, and potentially lower the required doses of individual components. nih.govbiorxiv.orgresearchgate.netresearchgate.net Given this compound's distinct mechanism of action targeting viral nuclear entry, exploring its potential in combination with existing or investigational antiretroviral drugs that act on different stages of the HIV life cycle presents a promising avenue for future research. researchgate.net Combinations with reverse transcriptase inhibitors, integrase inhibitors, or protease inhibitors, for example, could lead to enhanced antiviral effects and a higher barrier to resistance. Studies evaluating the synergistic potential of this compound would involve in vitro experiments using checkerboard or fixed-ratio methods to assess combination indices. Subsequent in vivo studies in appropriate animal models would be necessary to confirm synergistic efficacy and evaluate the pharmacokinetic and pharmacodynamic profiles of the drug combinations.
Development of Advanced Preclinical Models for Efficacy Studies
The accurate assessment of this compound's efficacy and potential in a translational context necessitates the use of advanced preclinical models that closely mimic human HIV-1 infection. While initial studies likely utilized standard cell culture systems, developing more complex models could provide more predictive data. researchgate.netbiorxiv.orgmdpi.com Future research could focus on utilizing primary human cell models, such as peripheral blood mononuclear cells (PBMCs) or macrophages, which are natural targets of HIV-1. researchgate.net Furthermore, the development and application of humanized mouse models, which are engrafted with human immune cells, could provide a more physiologically relevant system to evaluate the in vivo efficacy and pharmacokinetics of this compound and its combinations. biorxiv.orgmdpi.comacs.org Organoid models, while perhaps less directly applicable to a systemic viral infection like HIV, could potentially be explored for specific tissue-level studies if relevant reservoirs or sites of infection are identified where such models would be beneficial. mdpi.com The selection and development of these models should be guided by the specific questions being asked about this compound's activity and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
